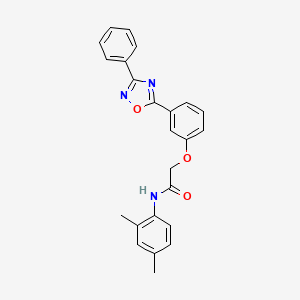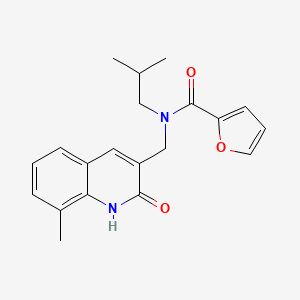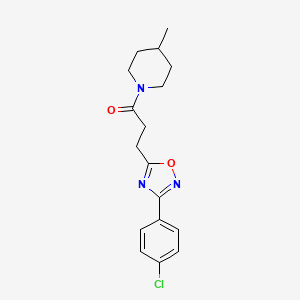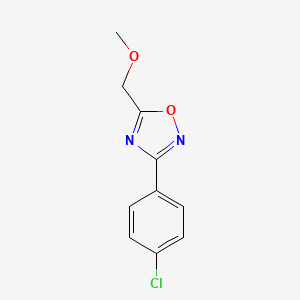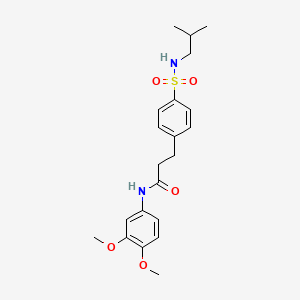
8-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.
作用機序
The mechanism of action of 8-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood. However, it has been suggested that this compound may act as a chelator for metal ions, leading to changes in fluorescence properties. Additionally, it has been proposed that this compound may interact with proteins and other biomolecules, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in vitro and in vivo. Studies have shown that this compound can bind to and inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, it has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 8-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its fluorescence properties, which allow for easy detection and imaging. Additionally, this compound has been shown to exhibit low toxicity, making it a safer alternative to other fluorescent probes. However, one limitation is its limited solubility in aqueous solutions, which may affect its suitability for certain applications.
将来の方向性
There are several potential future directions for the study of 8-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, further investigation into its mechanism of action and interactions with biomolecules could lead to the development of new therapies for various diseases. Finally, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems could have important implications for the study of metal homeostasis and toxicity.
合成法
The synthesis of 8-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been achieved using various methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. The most common method involves the reaction of 8-methylquinolin-2-ol with 3-nitrobenzohydrazide and phosphorus oxychloride in the presence of triethylamine and pyridine. The resulting product is then treated with sodium hydroxide to obtain this compound.
科学的研究の応用
8-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been studied for its potential applications in scientific research. This compound has been shown to exhibit fluorescence properties, making it useful for fluorescence microscopy and imaging studies. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems.
特性
IUPAC Name |
8-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c1-10-4-2-5-11-9-14(17(23)19-15(10)11)16-20-18(26-21-16)12-6-3-7-13(8-12)22(24)25/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEQJTKPEFHXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
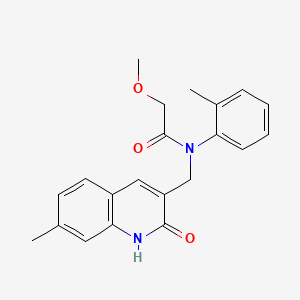
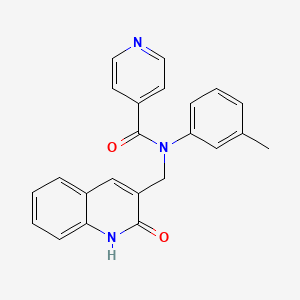


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7708224.png)
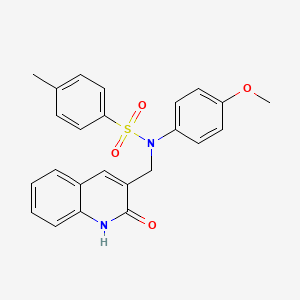
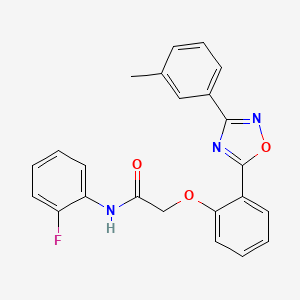
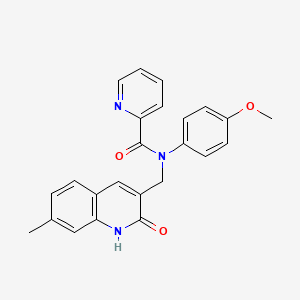
![3,4,5-trimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708241.png)
